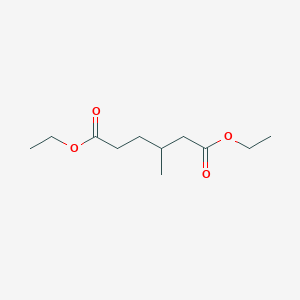
Diethyl 3-methylhexanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3-methylhexanedioate is an organic compound with the molecular formula C11H20O4. It is an ester derived from 3-methylhexanedioic acid and ethanol. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diethyl 3-methylhexanedioate can be synthesized through the esterification of 3-methylhexanedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent and high yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Diethyl 3-methylhexanedioate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed to produce 3-methylhexanedioic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Hydrolysis: 3-methylhexanedioic acid and ethanol.
Reduction: 3-methylhexanediol.
Substitution: Depends on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl 3-methylhexanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Industry: Used in the production of polymers, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of diethyl 3-methylhexanedioate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (ethanol) and form the desired product. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Diethyl adipate: Similar structure but lacks the methyl group on the hexanedioate chain.
Diethyl succinate: Shorter chain length with only four carbon atoms in the diester.
Diethyl malonate: Contains two ester groups attached to a two-carbon chain.
Uniqueness: Diethyl 3-methylhexanedioate is unique due to the presence of the methyl group on the hexanedioate chain, which can influence its reactivity and the types of products formed in chemical reactions. This structural difference can also affect its physical properties and applications compared to other similar compounds.
Propiedades
Número CAS |
55877-01-5 |
|---|---|
Fórmula molecular |
C11H20O4 |
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
diethyl 3-methylhexanedioate |
InChI |
InChI=1S/C11H20O4/c1-4-14-10(12)7-6-9(3)8-11(13)15-5-2/h9H,4-8H2,1-3H3 |
Clave InChI |
FDSUGAPGCDNQAR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC(C)CC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


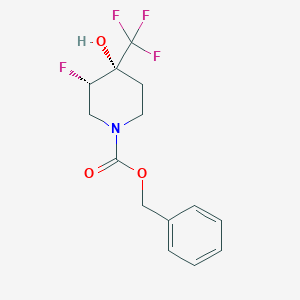
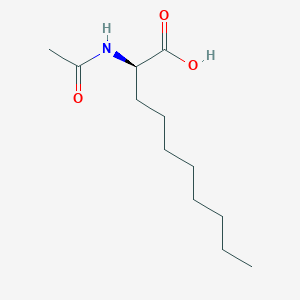
![2-Methyl-5-(trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13091435.png)
![4-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B13091442.png)
![2-Butyl-4-chloro-5-[(2,4-dichlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B13091447.png)
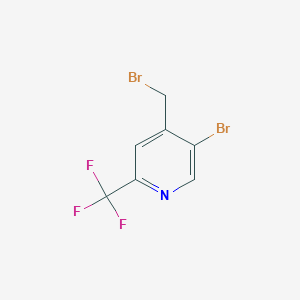
![trans-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B13091458.png)
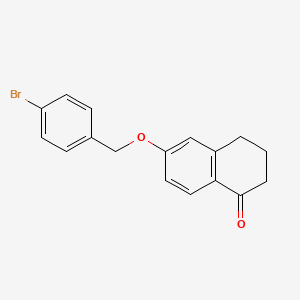
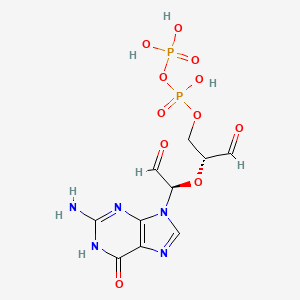
![2-Bromo-7-chloro-5-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13091493.png)
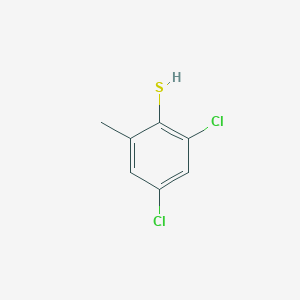


![4-Methyl-8-(4-methyl-1-oxopentan-2-yl)-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13091513.png)
